

An In-depth Technical Guide to SNRPB Expression in Human Tissues

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Introduction

The Small Nuclear Ribonucleoprotein Polypeptides B and B' (SNRPB) are core protein components of the spliceosome, the intricate molecular machinery responsible for pre-mRNA splicing. Encoded by the SNRPB gene, these proteins are fundamental to the removal of introns from precursor messenger RNA (pre-mRNA) and the ligation of exons, a critical step in eukaryotic gene expression.[1][2] SNRPB is a component of the U1, U2, U4, U5, and U7 small nuclear ribonucleoproteins (snRNPs), which are the building blocks of the spliceosome.[1] Given its essential role in basic cellular processes, SNRPB expression is ubiquitous across human tissues, though levels can vary. Dysregulation of SNRPB has been implicated in various diseases, including cancer, where it can influence tumorigenesis by altering splicing patterns of key genes.[3][4][5] This document provides a comprehensive overview of SNRPB expression across different human tissues, details the experimental protocols used for its quantification, and illustrates its functional context.

Quantitative Expression of SNRPB in Human Tissues

The expression of the SNRPB gene has been systematically quantified across a wide range of normal human tissues through large-scale transcriptomic studies, primarily the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA).[1][6] The data, typically



reported as normalized transcripts per million (nTPM), reveals that SNRPB is expressed in all analyzed tissues, consistent with its role as a housekeeping protein essential for cellular function.

RNA-Seq Expression Data

The following table summarizes the consensus RNA expression levels of SNRPB from the HPA and GTEx datasets, providing a quantitative landscape of its transcription across various human tissues.[6]



Tissue Group	Tissue	Expression (nTPM)
Brain/Nervous	Cerebral Cortex	114.3
Hippocampal formation	108.0	
Cerebellum	78.9	
Endocrine	Thyroid Gland	179.6
Adrenal Gland	142.1	
Pancreas	140.7	
Pituitary Gland	129.0	
Respiratory	Lung	148.5
Gastrointestinal	Esophagus	200.2
Stomach	142.0	
Duodenum	158.8	
Small Intestine	149.2	
Colon	151.7	
Liver	103.5	
Gallbladder	109.9	
Renal/Urinary	Kidney	126.9
Urinary Bladder	126.5	
Reproductive	Testis	85.1
Ovary	134.1	
Uterus (Endometrium)	146.9	
Placenta	142.0	
Breast	108.9	
Cardiovascular	Heart Muscle	102.5



Musculoskeletal	Skeletal Muscle	69.1
Smooth Muscle	127.1	
Connective/Adipose	Adipose Tissue	97.4
Integumentary	Skin	139.7
Immune System	Spleen	185.0
Lymph Node	231.5	
Tonsil	215.3	_
Bone Marrow	211.0	_
Thymus	200.0	_

Data sourced from the Human Protein Atlas, representing consensus normalized expression from HPA and GTEx datasets.[6]

Protein Expression Summary

Immunohistochemistry (IHC) data from the Human Protein Atlas corroborates the RNA-seq findings, showing general nuclear expression of the SNRPB protein across a majority of tissues.[7] The protein is primarily localized to the nucleoplasm, which is consistent with its function in pre-mRNA splicing.[7]

Signaling Pathways and Functional Context

SNRPB is a core component of the spliceosome. Its primary function is within the context of snRNP biogenesis and the subsequent assembly of the spliceosome complex on pre-mRNA transcripts.[1] The process involves the assembly of a heptameric ring of Sm proteins (including SNRPB, SNRPD1, SNRPD2, SNRPD3, SNRPE, SNRPF, and SNRPG) onto the snRNA molecule.[1] This core snRNP particle is essential for the recognition of splice sites and the catalytic activity of the spliceosome. Dysregulation of SNRPB can impact the splicing of numerous genes, including those involved in critical signaling pathways such as the p53 pathway.[3][8]



Nucleus snRNP Assembly SNRPB is a core component of snRNA pre-mRNA (Exon-Intron-Exon) Assembles on Spliceosome Complex Splicing (Intron Removal) Mature mRNA (Exon-Exon)

Role of SNRPB in Spliceosome Assembly

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SNRPB as a core component of the spliceosome machinery.



Experimental Protocols

The quantification and localization of SNRPB in tissues rely on a set of core molecular biology techniques. Below are detailed methodologies for these key experiments.

RNA Sequencing (RNA-Seq) for Gene Expression Profiling

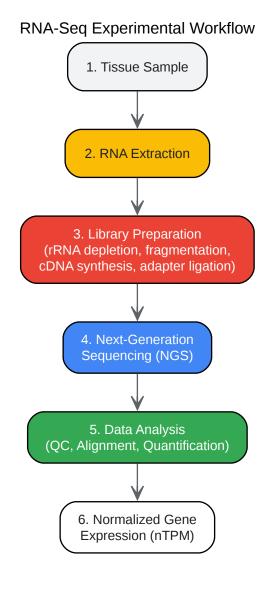
RNA-Seq is a high-throughput sequencing method used to quantify the transcriptome of a sample.[9][10][11]

Methodology:

- RNA Extraction: Isolate total RNA from the tissue of interest using a TRIzol-based method or a commercial kit. Ensure high-quality, intact RNA by assessing the RNA Integrity Number (RIN) on an Agilent Bioanalyzer; a RIN > 7 is desirable.
- Library Preparation:
 - Deplete ribosomal RNA (rRNA) from the total RNA sample.
 - Fragment the remaining RNA into smaller pieces.
 - Synthesize first-strand cDNA using reverse transcriptase and random hexamer primers.
 - Synthesize the second strand of cDNA.
 - Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.
 - Amplify the library via PCR to generate a sufficient quantity for sequencing.
- Sequencing: Sequence the prepared library on a next-generation sequencing (NGS)
 platform (e.g., Illumina NovaSeq).
- Data Analysis:
 - Perform quality control on the raw sequencing reads (FASTQ files) using tools like FastQC.



- Trim adapter sequences and low-quality bases.
- Align the trimmed reads to a reference human genome (e.g., GRCh38) using a spliceaware aligner like STAR.
- Quantify gene expression by counting the number of reads mapping to each gene.
- Normalize the counts to account for sequencing depth and gene length, typically yielding values in Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM).





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A generalized workflow for RNA-Seq analysis.

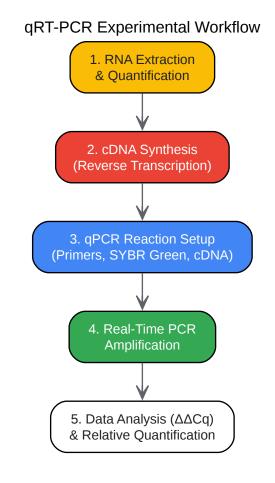
Quantitative Reverse Transcription PCR (qRT-PCR)

qRT-PCR is used to validate RNA-Seq data or to quantify the expression of a specific gene in a smaller number of samples.[12][13]

Methodology:

- RNA Extraction and Quantification: Isolate total RNA as described for RNA-Seq. Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop), checking the A260/A280 ratio (an ideal ratio is ~2.0).[12]
- cDNA Synthesis: Reverse transcribe 1-2 μg of total RNA into cDNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.[13]
- qPCR Reaction Setup:
 - Prepare a master mix containing SYBR Green dye, DNA polymerase, dNTPs, and reaction buffer.
 - Add forward and reverse primers specific to the SNRPB gene.
 - Add a reference ("housekeeping") gene primer set (e.g., GAPDH, ACTB) for normalization.
 - Add the diluted cDNA template to the reaction wells.
- Real-Time PCR Amplification: Perform the qPCR on a real-time PCR instrument. The thermal cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Data Analysis: Determine the quantification cycle (Cq) for both SNRPB and the reference gene. Calculate the relative expression of SNRPB using the ΔΔCq method, which normalizes the target gene's expression to the reference gene.[14]





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Workflow for quantitative gene expression analysis by RT-PCR.

Western Blotting

Western blotting is a technique used to detect and semi-quantify a specific protein from a complex mixture, such as a tissue lysate.[15][16][17]

Methodology:

Protein Extraction: Homogenize the tissue sample in a lysis buffer (e.g., RIPA buffer)
containing protease inhibitors. Centrifuge the lysate to pellet cellular debris and collect the
supernatant containing the soluble proteins.

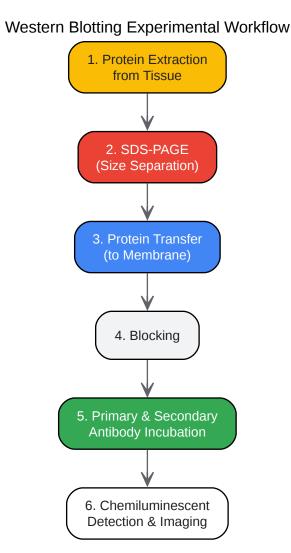
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- Protein Quantification: Determine the protein concentration of the lysate using a colorimetric assay such as the Bradford or BCA assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 μg) by boiling in SDS sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) via electroblotting.[18]
- Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[16][18]
- Antibody Incubation:
 - Incubate the membrane with a primary antibody specific to SNRPB, diluted in blocking buffer, overnight at 4°C with gentle agitation.[17]
 - Wash the membrane three times for 5-10 minutes each with TBST.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[18]
- Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. The intensity of the band corresponds to the amount of protein.





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Key steps in the Western Blotting protocol for protein detection.

Immunohistochemistry (IHC)

IHC is used to visualize the location and distribution of a specific protein within a tissue section. [19]

Methodology:



- Tissue Preparation:
 - Fix fresh tissue in 4% paraformaldehyde or 10% neutral buffered formalin.[19]
 - Dehydrate the tissue through a series of graded ethanol washes.
 - Clear the tissue with xylene and embed it in paraffin wax.
 - \circ Section the paraffin-embedded block into thin slices (4-5 $\mu m)$ using a microtome and mount them on glass slides.
- Deparaffinization and Rehydration: Dewax the slides in xylene and rehydrate them through a graded series of ethanol washes to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating them (e.g., using a microwave or pressure cooker) to unmask the antigen epitopes.[19][20]
- Blocking:
 - Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide.
 [21]
 - Block non-specific antibody binding by incubating with a blocking serum (e.g., normal goat serum).
- Antibody Incubation:
 - Incubate the slides with a primary antibody against SNRPB overnight at 4°C in a humidified chamber.[21]
 - Wash with buffer (e.g., PBS).
 - Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-enzyme complex (e.g., HRP).[21]
- Staining and Visualization:

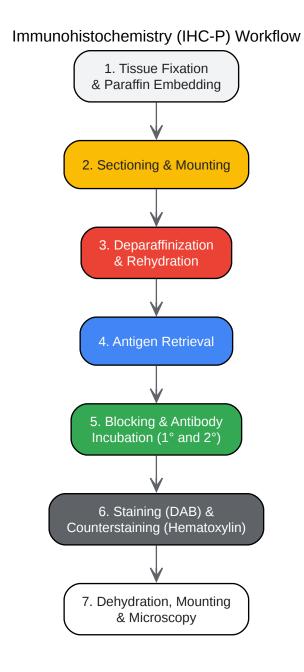






- Apply a chromogen substrate (e.g., DAB), which reacts with the enzyme to produce a colored precipitate (typically brown) at the site of the antigen.
- o Counterstain the tissue with hematoxylin to visualize cell nuclei (blue).
- Dehydrate the slides, clear with xylene, and mount with a coverslip.
- Visualize the staining under a light microscope to determine the localization and relative abundance of the SNRPB protein.





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Workflow for IHC on paraffin-embedded tissues.

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